molecular formula C11H14BrNO2 B12004846 Ethyl 3-[(4-bromophenyl)amino]propanoate

Ethyl 3-[(4-bromophenyl)amino]propanoate

Cat. No.: B12004846
M. Wt: 272.14 g/mol
InChI Key: ISYBBDHVVYSYCS-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromophenyl)amino]propanoate (CAS 429658-95-7) is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-bromophenyl group linked via an amino group at the β-position. This compound is structurally characterized by:

  • Ethyl ester group: Enhances lipophilicity and metabolic stability.
  • Amino linkage: Provides hydrogen-bonding capacity, affecting solubility and molecular interactions.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 3-(4-bromoanilino)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3

InChI Key

ISYBBDHVVYSYCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(4-bromophenyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromophenyl)amino]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid, and elevated temperatures.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Ethyl 3-[(4-bromophenyl)amino]propanol.

    Oxidation: Nitro derivatives of this compound.

Scientific Research Applications

Ethyl 3-[(4-bromophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-bromophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-amino-3-(4-bromophenyl)propanoate (CAS 275826-32-9)
  • Structural difference: Amino group at the α-position (C2) instead of the β-position (C3).
  • Impact: Altered steric and electronic environments may affect binding to biological targets. For example, α-amino esters are more prone to hydrolysis due to proximity to the ester group, whereas β-amino derivatives (like the target compound) exhibit greater stability .
Ethyl 3-(4-bromoanilino)-3-oxopropanoate (CAS 1131594-24-5)
  • Structural difference : Contains a ketone (oxo) group at C3.
  • Impact: The oxo group increases electrophilicity, making it reactive toward nucleophiles. This contrasts with the amino group in the target compound, which is more basic and participates in hydrogen bonding .
Ethyl 3-(4-bromophenyl)propanoate (CAS 40640-98-0)
  • Structural difference: Lacks the amino group.
  • Impact : Reduced polarity and hydrogen-bonding capacity, leading to higher lipophilicity (logP ~3.2 vs. ~2.8 for the target compound). This difference may influence pharmacokinetic properties like membrane permeability .

Heterocyclic and Aromatic Derivatives

Ethyl 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-methoxyphenylamino)propanoate (Compound 5h)
  • Structural difference : Incorporates a triazolyl ring and a methoxyphenyl group.
  • The methoxy group (electron-donating) contrasts with the bromo group (electron-withdrawing) in the target compound, altering electronic effects .
Ethyl 3-[2-(4-bromophenyl)-4-oxothiazolidin-3-yl]propanoate
  • Structural difference: Contains a thiazolidinone ring.
  • Impact: The sulfur atom in the thiazolidinone increases polarity (logP ~1.5) compared to the target compound. This heterocycle is associated with antimicrobial and anti-inflammatory activities, suggesting divergent bioactivity .

Alkyl Chain and Ester Group Modifications

Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)
  • Structural difference : Methyl ester instead of ethyl ester.
  • Impact: Shorter alkyl chain reduces lipophilicity (logP ~2.9 vs.
Hexyl 3-phenylpropanoate (Compound 6)
  • Structural difference : Hexyl ester and unsubstituted phenyl group.
  • Impact : The longer alkyl chain significantly increases lipophilicity (logP ~5.1), favoring passive diffusion across membranes but limiting aqueous solubility. The absence of a bromine atom reduces steric and electronic effects .

Pharmacologically Relevant Derivatives

Dabigatran Intermediate: Ethyl 3-[2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonylamino]propanoate
  • Structural difference : Complex benzimidazole-pyridinyl scaffold.
  • Impact : The extended aromatic system and carbamimidoyl group enhance binding to thrombin, a key target in anticoagulant therapy. This highlights the target compound’s utility as a flexible intermediate in drug synthesis .

Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) logP Reference
Ethyl 3-[(4-bromophenyl)amino]propanoate 128–129 (estimated) ~10 (DMSO) ~2.8
Ethyl 3-(4-bromoanilino)-3-oxopropanoate 154–155 ~5 (DMSO) ~1.9
Ethyl 3-(4-bromophenyl)propanoate Oil ~50 (Ethanol) ~3.2

Q & A

Q. How do storage conditions impact long-term stability?

  • Methodological Answer : Store at –20°C under argon to prevent ester hydrolysis and bromine displacement. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (USP <621> guidelines) assess degradation. Lyophilization in trehalose matrices enhances shelf life .

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